molecular formula C10H11N3O4 B1383195 2-(2-Azidoethoxy)-4-methoxybenzoic acid CAS No. 2104152-60-3

2-(2-Azidoethoxy)-4-methoxybenzoic acid

Cat. No. B1383195
M. Wt: 237.21 g/mol
InChI Key: ZTJLJZBEKKPJTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-Azidoethoxy)acetic acid” is C4H7N3O3 and for “(2-(2-azidoethoxy)ethoxy)acetic acid” is C6H11N3O4 . These structures indicate the presence of azide groups, which are crucial for click chemistry reactions .


Chemical Reactions Analysis

Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is used to modify azides or alkynes that have been introduced into biomolecules .

Scientific Research Applications

Application in the Synthesis of Celastrol Derivatives

  • Summary of the Application : This compound is used in the synthesis of a derivative of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage .
  • Methods of Application : The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC . The compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), and distortionless enhancement by polarization transfer (DEPT) NMR . Ultraviolet (UV), Fourier-transform infrared (FTIR), and high-resolution mass spectrometry (HRMS) were also adopted .
  • Results or Outcomes : Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis . Additionally, the drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties .

Application in the Synthesis of Quinoline Derivatives

  • Summary of the Application : This compound is used in the synthesis of quinoline derivatives . The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists .
  • Methods of Application : This paper highlights 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .
  • Results or Outcomes : Quinoline is a privileged scaffold for bioactive molecules . Many quinoline derivatives have been reported or are under development as druggable molecules for anticancer, antibacterial, antifungal, antiviral, antimalarial, antioxidant, anti-inflammatory, CNS effect, cardiovascular, anticonvulsant, analgesic, and anthelmintic research .

Application in Live Cell Copper Click Labeling

  • Summary of the Application : This compound is used in a genetically encoded picolyl azide for improved live cell copper click labeling . Bioorthogonal chemistry allows rapid and highly selective reactivity in biological environments .
  • Methods of Application : The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules . Amber suppression is an efficient method for incorporating such chemical handles into proteins on the ribosome .
  • Results or Outcomes : The ncAA paz-lysine (PazK), which contains a picolyl azide motif, was prepared and efficiently incorporated into proteins by amber suppression in mammalian cells . PazK-labeled proteins show improved reactivity with alkyne reagents in CuAAC .

Application in Antibody-Drug Conjugates

  • Summary of the Application : This compound is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs enable the targeted delivery of highly potent cytotoxic payloads to tumors .
  • Methods of Application : N 6-((2-azidoethoxy)carbonyl)-l-lysine was efficiently incorporated into trastuzumab and generated antibodies with 2 azide groups that were efficiently conjugated by both strain promoted alkyl azide cycloaddition (SPAAC) and Cu(I) alkyl azide cycloaddition (CuAAC) to generate homogenous ADCs .
  • Results or Outcomes : ADCs are a therapeutic modality that has been used for the treatment of cancer .

Application in Genetic Code Expansion

  • Summary of the Application : This compound is used in genetic code expansion, which allows the expression of proteins with distinct chemical handles through the residue- or site-specific introduction of noncanonical amino acids (ncAAs) into proteins in response to stop codons .
  • Methods of Application : The archaeal pyrrolysyl-tRNA synthetases (PylRSs) facilitate expansion of the genetic code of E. coli and mammalian cells, allowing for the site-specific incorporation of hundreds of ncAAs into proteins .
  • Results or Outcomes : The ability to precisely control the location(s) of ncAAs with wide ranges of chemical functionality significantly advances applications in synthetic biology, chemical biology, and protein engineering .

Application in Bioorthogonal Chemistry

  • Summary of the Application : This compound is used in bioorthogonal chemistry, which allows rapid and highly selective reactivity in biological environments .
  • Methods of Application : The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .
  • Results or Outcomes : Bioorthogonal chemistries enable endless possibilities for further derivatizing ncAA-containing proteins in or on live cells with fluorophores, lipids, or affinity handles .

Safety And Hazards

The safety data sheet for a related compound, “N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride”, indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, eye protection, and face protection when handling the compound .

properties

IUPAC Name

2-(2-azidoethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-16-7-2-3-8(10(14)15)9(6-7)17-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLJZBEKKPJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azidoethoxy)-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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